Maleic anhydride
Description
Structure
3D Structure
Properties
IUPAC Name |
furan-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYJFEHAWHCUMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O3 | |
| Record name | MALEIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3806 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | MALEIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Related CAS |
24937-72-2 | |
| Record name | Maleic anhydride homopolymer | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID7024166 | |
| Record name | 2,5-Furandione | |
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Molecular Weight |
98.06 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Maleic anhydride appears as colorless crystalline needles, flakes, pellets, rods, briquettes, lumps or a fused mass. Melts at 113 °F. Shipped both as a solid and in the molten state. Vapors, fumes and dusts strong irritate the eyes, skin and mucous membranes. Flash point 218 °F. Autoignition temperature 890 °F. Used to make paints and plastics and other chemicals., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless needles, white lumps, or pellets with an irritating, choking odor; [NIOSH] Deliquescent; [CHEMINFO], COLOURLESS OR WHITE CRYSTALS WITH PUNGENT ODOUR., Colorless needles, white lumps, or pellets with an irritating, choking odor. | |
| Record name | MALEIC ANHYDRIDE | |
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| Record name | MALEIC ANHYDRIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Boiling Point |
387 to 390 °F at 760 mmHg (NTP, 1992), 202.0 °C at 760 mm Hg, 202 °C, 396 °F | |
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| Record name | MALEIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | MALEIC ANHYDRIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Maleic anhydride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Flash Point |
218 °F (NTP, 1992), 102 °C (closed cup), 110 °C (open cup), 102 °C c.c., 218 °F | |
| Record name | MALEIC ANHYDRIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | MALEIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | MALEIC ANHYDRIDE | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Maleic anhydride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0376.html | |
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| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Soluble; decomposes in hot solvent (NTP, 1992), In water: reaction with water, Soluble in water, forming maleic acids, Solubility at 25 °C: 227 g/100 g acetone; 112 g/100 g ethyl acetate; 52.5 g/100 g chloroform; 50 g/100 g benzene; 23.4 g/100 toluene; 19.4 g/100 g o-xylene; 0.60 g/100 g carbon tetrachloride; 0.25 g/100 g ligroin; soluble in dioxane; soluble in alcohol with ester formation, Soluble in ether, Solubility in water: reaction, Reacts | |
| Record name | MALEIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.43 at 59 °F (USCG, 1999) - Denser than water; will sink, 0.934 at 20 °C/4 °C, 1.5 g/cm³, 1.43 at 59 °F, 1.48 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/183 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MALEIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Maleic anhydride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0376.html | |
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Vapor Density |
3.38 (Air = 1), Relative vapor density (air = 1): 3.4 | |
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Vapor Pressure |
0.2 mmHg (NIOSH, 2023), 0.25 [mmHg], 2.5X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 25, 0.2 mmHg | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Orthorhombic needles from chloroform; commercial grades furnished in fused form, as briquettes, Colorless needles or white lumps or pellets, Needles from ether or chloroform | |
CAS No. |
108-31-6 | |
| Record name | MALEIC ANHYDRIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Melting Point |
127 °F (NTP, 1992), 52.56 °C, 53 °C, 127 °F | |
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Preparation Methods
Catalytic Oxidation of Benzene
Reaction Mechanism and Industrial Process
Maleic anhydride is traditionally produced via the vapor-phase oxidation of benzene using vanadium-molybdenum oxide catalysts (V₂O₅-MoO₃). The reaction proceeds as follows:
2 \, \text{C}6\text{H}6 + 9 \, \text{O}2 \xrightarrow{\text{V}2\text{O}5/\text{MoO}3} 2 \, \text{C}4\text{H}2\text{O}3 + 4 \, \text{CO}2 + \text{H}2\text{O} $$
Benzene and air are preheated to 350–450°C before entering a tubular reactor. The exothermic reaction generates this compound vapor alongside by-products like formaldehyde and carbon monoxide.
Table 1: Feedstock and Emission Profile for Benzene Oxidation
| Component | Input (kg/hr) | Output (kg/hr) |
|---|---|---|
| Benzene | 1,000 | 67–134 |
| Oxygen | 4,863 | 9,726 |
| Carbon Dioxide | 972 | 1,944 |
| This compound | – | 2,334 |
Challenges and By-Product Management
The process yields 40–60% this compound, with significant emissions of CO₂ and residual benzene. Scale formation due to polymerization of by-products (e.g., phenols and aldehydes) is mitigated by adding hydrogen peroxide (0.5–10 g/L) to the aqueous maleic acid solution prior to dehydration.
Catalytic Oxidation of n-Butane
Vanadium Phosphorus Oxide (VPO) Catalysts
n-Butane has largely replaced benzene due to lower toxicity and cost. The reaction over VPO catalysts occurs at 400–450°C:
\text{C}4\text{H}{10} + 3.5 , \text{O}_2 \rightarrow \text{C}_4\text{H}_2\text{O}_3 + 4 , \text{H}_2\text{O} $$
Selectivity reaches 50–60% at 85–90% conversion, with CO₂ as the primary by-product.
Dehydration of Maleic Acid
Rotary/Falling Film Evaporators
Maleic acid (C₄H₄O₄) derived from benzene or n-butane oxidation undergoes dehydration at 140–160°C:
\text{C}4\text{H}4\text{O}4 \rightarrow \text{C}4\text{H}2\text{O}3 + \text{H}2\text{O} $$
Rotary film evaporators achieve >95% yield by maintaining short residence times (10–30 minutes) and preventing isomerization to fumaric acid.
Table 3: Dehydration Efficiency with Hydrogen Peroxide
| Maleic Acid Concentration | H₂O₂ Added (g/L) | Scale Formation (mg/100g) |
|---|---|---|
| 28 wt% | 0.5 | 0 |
| 50 wt% | 7.0 | <5 |
Hydrogen Peroxide as a Stabilizer
Adding 0.5–7 g/L H₂O₂ oxidizes aldehydes (e.g., formaldehyde) that otherwise polymerize into resinous scales. This enables continuous operation for >7 days without reactor clogging.
Azeotropic Distillation Methods
Solvent Selection and Process Design
Crude maleic acid solutions are dehydrated using azeotropic solvents like xylene or dibutyl phthalate. A mixed solvent system (e.g., 70% methyl isobutyl ketone + 30% toluene) removes water and light acids (formic/acetic) efficiently.
Table 4: Azeotropic Solvent Performance
| Solvent | Boiling Point (°C) | Water Removal (%) |
|---|---|---|
| Xylene | 140 | 85 |
| Dibutyl Phthalate | 340 | 92 |
| Mixed Solvent | 110–160 | 98 |
Purification and Yield Optimization
Post-dehydration, this compound is purified via vacuum distillation (2–40 kPa, 80–170°C). Residual solvents are stripped using nitrogen, achieving >99.5% purity.
Emerging Methods and Recent Advances
Titanium Phosphate (TiPO) Catalysts
TiPO catalysts synthesized via molten salt methods show promise for n-butane oxidation, albeit with lower selectivity (20%) compared to VPO. Cyclic experiments confirm a combined Brønsted acid-redox mechanism.
This compound Derivatives in Catalysis
Derivatives like dimethyl this compound (DMMA) catalyze N-oxidation of pyridines using H₂O₂, demonstrating dual functionality as Lewis acids and peroxide activators.
Chemical Reactions Analysis
Hydrolysis and Acid Formation
Maleic anhydride rapidly hydrolyzes in water to form maleic acid (cis-HOOC–CH=CH–COOH) in an exothermic reaction . This process is influenced by temperature and pH:
-
Reaction equation :
-
Key data :
Esterification and Amidation
This compound reacts with alcohols and amines to form esters and amides, respectively:
-
With alcohols : Produces maleic acid half-esters (e.g., methyl maleate) .
-
With amines : Forms maleamic acids or imides (e.g., maleimide) .
Example reaction with methanol :
Kinetic data :
-
Esterification of HOSO methyl esters follows second-order kinetics (first-order in both reactants) with activation energy .
Diels-Alder Reactions
This compound is a classic dienophile in [4+2] cycloadditions, forming six-membered cyclohexene derivatives.
| Diene | Product | Rate Constant (, L/mol·s) | Endo:Exo Ratio | Source |
|---|---|---|---|---|
| 1,3-Butadiene | 4-Cyclohexene-cis-dicarboxylic anhydride | (endo) | 1.75:3.10 | |
| Furan | Endo/exo adducts | (endo) | 1.93:1.38 |
Key findings :
-
Reactions with furan show thermodynamic preference for exo isomers due to retro-Diels-Alder pathways .
-
The 1928 Nobel Prize-winning reaction with 1,3-butadiene yields 92–95% endo product under mild conditions .
Polymerization and Dimerization
-
Dimerization : Under UV light, this compound forms cyclobutane tetracarboxylic dianhydride (CBTA), used in LCD screens .
-
Polymerization : Reacts in polyaddition or polycondensation processes to form resins and copolymers (e.g., styrene-maleic anhydride) .
Michael Addition
This compound participates in Michael reactions with active methylene compounds (e.g., malonates):
Biochemical Modifications
This compound selectively reacts with amino groups in proteins, enabling reversible blocking for peptide mapping :
Scientific Research Applications
Plastics and Resins
Approximately 50% of maleic anhydride production is utilized in the manufacture of unsaturated polyester resins (UPR). These resins are reinforced with glass fibers to create fiberglass, which is used in various applications including:
- Automobiles
- Boats
- Bathroom fixtures
- Pipes and tanks
The following table summarizes the types of plastics produced from this compound:
| Type | Application |
|---|---|
| Unsaturated Polyester Resins | Fiberglass for construction and automotive |
| Thermoplastic Polyurethanes | Flexible foams, elastomers |
| Polybutylene Terephthalate (PBT) | Electrical components |
Curing Agents
This compound is also used as a curing agent in epoxy resins. The Diels-Alder reaction between this compound and butadiene yields tetrahydrophthalic anhydrides, which can be further hydrogenated to produce hexahydrophthalic anhydrides. These compounds enhance the properties of epoxy resins used in coatings and adhesives.
Pharmaceuticals and Agrochemicals
This compound is pivotal in the synthesis of various pharmaceuticals and agrochemicals. For instance:
- Malathion , a widely used insecticide, is derived from this compound.
- It serves as a precursor for compounds used in water treatment, detergents, fungicides, and other copolymers.
Biomedical Applications
Recent studies have highlighted the potential of this compound-based hydrogels for biomedical applications. These hydrogels exhibit high mechanical strength and swelling capabilities, making them suitable for:
- Wound healing
- Tissue engineering
- Drug delivery systems
A notable study demonstrated that this compound-based hydrogels could be fabricated using electrospinning techniques, resulting in micrometric-sized fibers that maintain structural integrity after crosslinking .
Antimicrobial Polymers
The development of antimicrobial polymers incorporating this compound has gained attention due to their effectiveness against harmful pathogens. These polymers are utilized in healthcare settings to prevent infections and promote better health outcomes .
Case Study: Use in Coatings
A study on the application of this compound in coatings revealed significant improvements in durability and resistance to environmental stressors when used as a curing agent for epoxy formulations. The enhanced properties were attributed to the crosslinking mechanisms facilitated by this compound.
Case Study: Hydrogels for Drug Delivery
Research on this compound-based hydrogels indicated their potential for controlled drug release systems. The hydrogels demonstrated favorable swelling behavior and mechanical properties, making them promising candidates for drug delivery applications .
Mechanism of Action
The mechanism of action of maleic anhydride is primarily based on its ability to undergo various chemical reactions due to its electron-deficient conjugated double bond and cyclic anhydride functionality. This allows it to participate in Michael reactions, electrophilic addition, Diels-Alder reactions, and more . The molecular targets and pathways involved include the formation of stable conjugates with other molecules, leading to the desired chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally related to maleic anhydride, differing in reactivity, applications, and toxicity:
Succinic Anhydride (C₄H₄O₃)
- Structure : A saturated four-carbon cyclic anhydride lacking the conjugated double bond .
- Reactivity : Less reactive than this compound due to the absence of electron-deficient double bonds. Reacts with amines and hydroxyl groups under mild conditions .
- Applications : Protein acylation (modifies ε-NH₂ groups on lysine residues to alter charge and solubility) .
- Toxicity : Lower occupational exposure risk compared to this compound, as it is less volatile .
Phthalic Anhydride (C₈H₄O₃)
- Structure : Aromatic six-membered ring with two carbonyl groups .
- Reactivity : Moderate reactivity; participates in esterification but less prone to Diels-Alder reactions due to aromatic stability.
- Applications : Production of phthalate plasticizers (e.g., PVC), epoxy resins, and dyes .
- Toxicity : Classified as a respiratory sensitizer; occupational exposure linked to asthma .
Trimellitic Anhydride (C₉H₄O₅)
- Structure : Contains three carboxylic groups, enabling crosslinking .
- Reactivity : High functionality for polymerization and thermoset resin synthesis.
- Applications : High-temperature coatings, adhesives, and epoxy hardeners .
- Toxicity : Potent allergen; associated with occupational lung disease .
2,3-Dimethylthis compound (DMMA, C₆H₆O₃)
- Structure : this compound derivative with methyl groups at the 2 and 3 positions .
- Reactivity : Hydrophobic substituents enhance pH-sensitive behavior, enabling charge reversal in drug delivery systems .
- Applications: Antifungal Agents: EC₅₀ values of 0.31 mM against Sclerotinia sclerotiorum . Nanocarriers: Forms β-carboxylic amide bonds for tumor-targeted drug release .
- Toxicity: Limited data, but methyl groups may reduce acute irritancy compared to this compound .
Glutaric Anhydride (C₅H₆O₃)
- Structure : Five-membered saturated cyclic anhydride .
- Reactivity : Similar to succinic anhydride but with a longer carbon chain, favoring hydrophobic interactions.
- Applications : Modification of amine-containing biomolecules and polymers .
Research Findings and Industrial Trends
- Renewable Production : this compound synthesis from biomass-derived HMF using vanadium-based catalysts achieves ~60% yield, rivaling petroleum-based methods .
- Drug Delivery: DMMA-modified nanocarriers exhibit 80% tumor-specific drug release at pH 6.5, outperforming non-sensitive analogs .
- Polymer Compatibility : this compound grafting improves polyamide-6 (PA6) foam strength by 30% via chemical crosslinking with α-olefin copolymers .
Biological Activity
Maleic anhydride (MA) is a versatile compound utilized in various industrial applications, but its biological activities have garnered significant attention in recent years. This article explores the biological properties of this compound, focusing on its derivatives, antibacterial effects, cytotoxicity, and potential therapeutic applications.
Overview of this compound
This compound is a cyclic anhydride of maleic acid, characterized by its reactivity and ability to form various derivatives. It is primarily used in the production of polymers, resins, and agrochemicals. However, its derivatives have shown promising biological activities, making them subjects of extensive research.
1. Antibacterial Properties
Research has demonstrated that this compound derivatives possess significant antibacterial activity. A study on rosin this compound adducts revealed their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The study indicated that these adducts exhibited superior inhibitory properties compared to natural rosin, with optimal inhibition observed at a concentration of 25 mg/L .
Table 1: Antibacterial Activity of Rosin this compound Adducts Against MRSA
| Concentration (mg/L) | Inhibition Percentage (%) |
|---|---|
| 0 | 0 |
| 25 | 78.05 |
| 50 | 65.00 |
| 100 | 29.27 |
2. Cytotoxicity and Antitumor Activity
This compound and its derivatives have been studied for their cytotoxic effects. For instance, anionic pyran copolymers derived from this compound have demonstrated antitumor activity through their ability to modulate biological responses . These findings suggest that this compound derivatives could serve as potential anticancer agents.
3. Enzyme Inhibition
Maleimides, synthesized from this compound, have been identified as selective inhibitors of several enzymes involved in critical biological processes. Notable examples include:
- Monoglyceride lipase : Inhibition leads to potential applications in obesity management.
- GSK-3α : Targeting this enzyme may help in treating neurodegenerative diseases.
- DNMT-1 : Inhibition could be relevant for cancer therapies due to its role in DNA methylation .
Case Study 1: Maleimide Derivatives
A study focused on the synthesis and biological evaluation of N-aryl maleimide analogs demonstrated their potential as pharmacophores with various biological activities, including antibacterial and cytotoxic properties. The research highlighted the structural modifications that enhance the efficacy of these compounds in targeting specific biological pathways .
Case Study 2: Copolymers with Antibacterial Activity
Another investigation into this compound-derived copolymers conjugated with beta-lactam antibiotics showed prolonged stability and enhanced antibacterial activity compared to conventional drugs. The copolymers exhibited effective inhibition against a range of bacterial strains, indicating their potential as novel therapeutic agents .
Q & A
Q. What are the critical safety protocols for handling maleic anhydride in laboratory settings?
this compound requires stringent safety measures due to its reactivity and toxicity. Key protocols include:
- Respiratory protection : Use JIS T 8151-certified dust masks or respirators to avoid inhalation of vapors/dust .
- Skin/eye protection : Chemical-resistant gloves (JIS T 8116) and safety goggles (JIS T 8147) are mandatory to prevent contact, which can cause severe irritation .
- Storage : Store in cool, dry, well-ventilated areas away from sunlight, moisture, and incompatible materials (e.g., strong oxidizers) .
- Decomposition risks : Monitor for hazardous byproducts like CO and CO₂ during high-temperature reactions .
Q. What synthesis methods are most viable for producing this compound in academic labs?
this compound is synthesized via catalytic oxidation:
- Benzene oxidation : Historically dominant but limited due to benzene’s carcinogenicity. Requires V₂O₅-MoO₃ catalysts at 350–450°C .
- n-Butane oxidation : Preferred for cost and safety. Fixed-bed reactors with vanadium-phosphorus oxide (VPO) catalysts achieve ~50% yield at 400–500°C .
- Alternative routes : Coproduction with phthalic anhydride or oxidation of n-butene (less common) .
Q. How can researchers optimize reaction conditions for this compound copolymerization?
For copolymerization (e.g., with allyl alcohol polyoxyethylene ether):
- Reactivity ratios : Use the Fineman-Ross (F-R) or Kelen-Tüdős (K-T) methods. For example, r₁ = 0.3309 (allyl ether) and r₂ = 0.0476 (this compound) indicate a tendency toward alternating copolymers at low conversions .
- Low-conversion experiments : Minimize composition drift by keeping conversions below 10% .
Advanced Research Questions
Q. How do temperature and pressure affect the gas-phase OH radical reaction kinetics with this compound?
The OH + this compound reaction rate coefficients (k) vary with temperature (T) and pressure (P):
- At 296 K and 100 Torr He, k = (1.32 ± 0.12) × 10⁻¹² cm³ molecule⁻¹ s⁻¹.
- At 374 K, k increases to (2.01 ± 0.19) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ due to enhanced collision frequency .
- Methodology : Pulsed laser photolysis–laser-induced fluorescence (PLP-LIF) with FTIR quantification of this compound concentrations .
Q. What strategies resolve contradictions in this compound’s role in composite material adhesion?
Studies on epoxy composites reinforced with natural fibers (sisal, banana) and this compound show:
- Adhesion paradox : this compound improves interfacial bonding at 30% fiber volume but weakens it at 50% due to phase separation.
- Additive limitations : Silica microparticles (20–33 wt%) and this compound (2 wt%) fail to enhance adhesion, likely due to competing crosslinking reactions .
- Resolution : Apply Halpin-Tsai models for high-fiber-content composites and Rule of Mixtures (ROM) for low-fiber systems .
Q. How can experimental design optimize this compound’s use in biodegradable polymer blends?
For PHBV/PVAc/starch blends:
Q. What novel photoluminescent properties emerge from this compound/maleimide copolymers?
Non-conjugated copolymers exhibit unexpected fluorescence due to:
- Clusteroluminescence : Aggregation-induced emission (AIE) from through-space interactions of anhydride/imide groups.
- Functionalization : Grafting with electron-donating groups (e.g., amines) enhances quantum yields .
- Synthesis : Self-stable precipitation polymerization enables scalable production of fluorescent derivatives .
Methodological Recommendations
- Kinetic studies : Use PLP-LIF for gas-phase reactions and stopped-flow spectroscopy for liquid-phase systems .
- Copolymer characterization : Employ ¹H NMR and FTIR to quantify grafting efficiency and reactivity ratios .
- Data contradiction analysis : Apply Design of Experiments (DOE) to isolate variables (e.g., fiber volume vs. additive content) .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
